Benzaldehyd-oxim

Übersicht

Beschreibung

Benzaldehyde, oxime is a biochemical.

Wissenschaftliche Forschungsanwendungen

Synthese von Oximen

Benzaldoxim wird bei der Synthese von Oximen verwendet. Eine Studie zeigte eine neuartige Methode für die Reaktion von Hydroxylaminhydrochlorid mit einer Reihe von Aldehyden und Ketonen unter Mikrowellenbestrahlung und lösungsmittelfreier „trockener“ Bedingung, die Oxime in ausgezeichneter Ausbeute lieferte . Oxime sind hochkristallin und die Oximierung ist eine sehr effiziente Methode zur Charakterisierung und Reinigung von Carbonylverbindungen .

Herstellung von Amiden

Benzaldoxim unterliegt einer Beckmann-Umlagerung, um Benzamid zu bilden . Diese Reaktion wird durch Nickelsalze katalysiert oder photokatalysiert durch BODIPY .

Dehydratisierung zu Benzonitril

Benzaldoxim kann dehydriert werden, um Benzonitril zu ergeben . Benzonitril ist eine nützliche Verbindung in der organischen Synthese.

Hydrolyse zu Benzaldehyd

Benzaldoxim kann hydrolysiert werden, um Benzaldehyd zu regenerieren . Benzaldehyd ist eine häufig verwendete Verbindung in der Parfüm- und Aromaindustrie.

Biologische Aktivität

Oximether, eine Klasse von Verbindungen, die den >C=N-O-R-Rest enthalten, wurden als verschiedene biologische Aktivitäten aufweisend gefunden . Benzaldoxim, als Oximether, könnte diese Eigenschaften möglicherweise teilen. Diese Aktivitäten umfassen bakterizide, fungizide, Antidepressiva, Antikrebs- und herbizide Aktivitäten .

Arzneimittelentwicklung

Der Oximetherrest ist ein Strukturelement in den Molekülen bekannter Medikamente . Beispielsweise sind Fluvoxamin, Mayzent, Ridogrel und Oxiconazol einige der Medikamente, die diesen Rest enthalten . Daher könnte Benzaldoxim möglicherweise bei der Entwicklung neuer Medikamente verwendet werden.

Wirkmechanismus

. The primary targets of Benzaldoxime are not explicitly mentioned in the literature. .

Mode of Action

Benzaldoxime undergoes a reaction known as the Beckmann rearrangement to form benzamide. This reaction is catalyzed by nickel salts or can be photocatalyzed by BODIPY . Its dehydration yields benzonitrile, and it can be hydrolyzed to regenerate benzaldehyde .

Biochemical Pathways

The beckmann rearrangement it undergoes to form benzamide suggests that it may influence pathways involving these compounds

Pharmacokinetics

It’s worth noting that oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .

Result of Action

The transformation of benzaldoxime to benzamide and benzonitrile through the beckmann rearrangement and dehydration respectively, suggests that it may have effects on cellular processes involving these compounds .

Action Environment

The action of Benzaldoxime can be influenced by environmental factors. For instance, the reaction of Benzaldoxime to form benzamide and benzonitrile can occur at room temperature .

Biochemische Analyse

Biochemical Properties

Benzaldehyde, oxime plays a significant role in biochemical reactions. It undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .

Molecular Mechanism

At the molecular level, Benzaldehyde, oxime exerts its effects through various interactions. It undergoes Beckmann rearrangement to form benzamide, a process catalyzed by nickel salts or photocatalyzed by BODIPY . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Metabolic Pathways

Benzaldehyde, oxime is involved in the Beckmann rearrangement metabolic pathway . It interacts with nickel salts or BODIPY, which catalyze its rearrangement to form benzamide

Biologische Aktivität

Benzaldoxime, a derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of benzaldoxime, including its synthesis, mechanisms of action, and various applications in pharmacology.

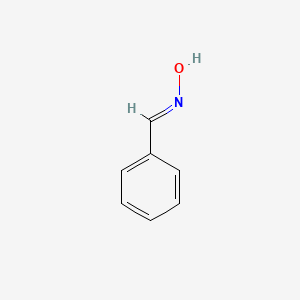

Chemical Structure and Synthesis

Benzaldoxime is characterized by the presence of a hydroxylamine functional group attached to a benzaldehyde moiety. The general structure can be represented as:

The synthesis of benzaldoxime typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction leads to the formation of benzaldoxime with high yields.

Biological Activities

Numerous studies have highlighted the biological activities associated with benzaldoxime and its derivatives. Below are key findings categorized by activity type:

Antimicrobial Activity

Benzaldoxime and its fluorinated derivatives have demonstrated significant antimicrobial properties. For instance, studies indicate that certain fluorinated benzaldoximes exhibit antimycobacterial activity comparable to conventional anti-TB agents like isoniazid and pyrazinamide, with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 400 µg/mL .

Table 1: Antimycobacterial Activity of Benzaldoxime Derivatives

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| Benzaldoxime | ≥200 | Moderate against Mycobacteria |

| 3-Fluorobenzaldoxime | 150 | Comparable to Isoniazid |

| 5-Fluorobenzaldoxime | 100 | Comparable to Pyrazinamide |

Antioxidant Activity

Research has shown that benzaldoxime exhibits antioxidant properties through mechanisms involving lipid peroxidation inhibition. A study evaluated fourteen different benzaldoximes for antioxidant activity using the thiobarbituric acid reactive substances (TBARS) assay, revealing that several derivatives effectively reduce oxidative stress in vitro .

Table 2: Antioxidant Activity Evaluation

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Benzaldoxime | 50 | Moderate antioxidant activity |

| 4-Methylbenzaldoxime | 30 | Higher antioxidant potential |

| 2-Fluorobenzaldoxime | 45 | Comparable to standard antioxidants |

The biological activity of benzaldoxime is often attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Benzaldoxime has been shown to inhibit certain enzymes, including acetylcholinesterase, which is vital for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative conditions like Alzheimer's disease .

- Radical Scavenging : The hydroxylamine functional group allows benzaldoxime to act as a radical scavenger, mitigating oxidative damage in cells .

Case Studies

- Antimycobacterial Properties : A study focused on the synthesis and testing of fluorinated benzaldoximes revealed promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .

- Neuroprotective Effects : Another research effort investigated the neuroprotective potential of benzimidazole derivatives containing benzaldoxime moieties. These compounds exhibited significant protective effects against neuronal cell death induced by oxidative stress .

Eigenschaften

IUPAC Name |

(NE)-N-benzylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKXBJHBHYJBI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061313, DTXSID801031545 | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0041 [mmHg] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-31-1, 932-90-1 | |

| Record name | Benzaldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Syn-benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7JJ5HTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.